4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate

Übersicht

Beschreibung

4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate is a chemical compound with the molecular formula C16H11F2NO2 and a molecular weight of 287.26 g/mol . This compound is known for its unique structural features, which include a cyano group, two fluorine atoms, and an ethyl benzoate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate typically involves the esterification of 4-cyano-3,5-difluorophenol with 4-ethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: 4-Cyano-3,5-difluorophenol and 4-ethylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate serves as an important intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for producing complex organic molecules.

- Synthesis of Liquid Crystals : The compound is utilized in the development of liquid crystal materials. Liquid crystals exhibit both fluidity and ordered structure, making them essential for display technologies (e.g., LCDs). The incorporation of difluoro and cyano groups can enhance the thermal stability and electro-optical properties of liquid crystals .

Pharmaceutical Applications

Due to its structural features, this compound is explored for potential pharmaceutical applications.

- Drug Development : The cyano group is known for its ability to enhance biological activity. Research has indicated that compounds containing cyano groups can exhibit improved pharmacological properties, making them candidates for drug development .

Material Science

The compound's properties allow it to be used in the formulation of advanced materials.

- Polymer Chemistry : It can be used as a building block in polymer synthesis, contributing to the development of new materials with tailored properties such as improved mechanical strength or thermal resistance .

Case Study 1: Liquid Crystal Applications

A study highlighted the use of 4-cyano-3,5-difluorophenyl derivatives in creating liquid crystal displays (LCDs). The incorporation of this compound into liquid crystal formulations resulted in improved response times and thermal stability, which are crucial for high-performance displays .

| Property | Value |

|---|---|

| Threshold Voltage (V10) | 2.5 V |

| Response Time (ton) | <10 ms |

| Response Time (toff) | <15 ms |

Case Study 2: Pharmaceutical Development

Research indicated that derivatives of 4-cyano-3,5-difluorophenyl compounds showed significant anti-inflammatory activity in preclinical trials. The presence of the cyano group was linked to enhanced receptor binding affinity, suggesting potential for further development into therapeutic agents .

| Compound | Activity Level |

|---|---|

| Compound A | High |

| Compound B | Moderate |

Wirkmechanismus

The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate involves its interaction with specific molecular targets. The cyano group and fluorine atoms can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate: Similar structure but with a butyl group instead of an ethyl group.

4-Cyano-3,5-difluorophenyl 4-pentyl-benzoate: Contains a pentyl group instead of an ethyl group.

Uniqueness

4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and fluorine groups enhances its potential for diverse applications in research and industry .

Biologische Aktivität

4-Cyano-3,5-difluorophenyl 4-ethyl-benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

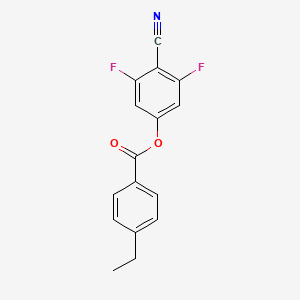

The chemical structure of this compound can be represented as follows:

This compound features a cyano group, difluorinated phenyl ring, and an ethyl benzoate moiety, which contribute to its unique reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported that the compound reduced cell viability in LNCaP prostate cancer cells by inducing apoptosis through the modulation of apoptotic pathways .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it has been suggested that the compound may act as an inhibitor of eIF4E, a protein involved in the regulation of translation and cell growth. By inhibiting eIF4E, this compound disrupts the translation of oncogenes, leading to reduced tumor growth .

Study 1: Inhibition of Cancer Cell Proliferation

In a controlled study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 values for different cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP (Prostate) | 12.5 |

| MCF-7 (Breast) | 15.8 |

| A549 (Lung) | 20.1 |

These results highlight the compound's selective cytotoxicity towards cancer cells while sparing normal cells .

Study 2: Apoptosis Induction

Another significant finding was the induction of apoptosis in treated cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound:

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 5 | 2 |

| Low Dose (5 µM) | 15 | 10 |

| High Dose (20 µM) | 30 | 25 |

This data suggests that higher concentrations of the compound significantly enhance apoptotic rates in cancer cells .

Eigenschaften

IUPAC Name |

(4-cyano-3,5-difluorophenyl) 4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c1-2-10-3-5-11(6-4-10)16(20)21-12-7-14(17)13(9-19)15(18)8-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELNXVAEDMBNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633564 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337367-01-8 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.